molecular formula C90H154N30O17 B12512243 myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH

myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH

Katalognummer: B12512243
Molekulargewicht: 1928.4 g/mol
InChI-Schlüssel: CRKARHQCXWSUMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of a sequence of amino acids, each in its DL form, which means it contains both the D- and L- isomers of the amino acids. The compound is myristoylated, meaning it has a myristoyl group (a 14-carbon saturated fatty acid) attached to it, which can influence its biological activity and membrane association.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s alpha-amino group.

    Coupling: of the next amino acid using activating agents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the full sequence is assembled.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

The myristoylation step is typically performed by reacting the peptide with myristic acid in the presence of coupling agents.

Industrial Production Methods

Industrial production of this peptide would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The peptide can undergo oxidation, particularly at the tryptophan and tyrosine residues.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Coupling agents: HBTU, DIC, EDC.

Major Products

    Oxidized peptides: Modified at specific residues.

    Reduced peptides: With free thiol groups.

    Substituted peptides: With altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Peptide synthesis: Used as a model compound to study peptide synthesis techniques and optimization.

Biology

    Cell signaling: Investigated for its role in cell signaling pathways due to its myristoylation, which can affect membrane localization.

Medicine

    Drug delivery: Explored as a potential vehicle for delivering therapeutic agents due to its ability to interact with cell membranes.

Industry

    Biomaterials: Studied for its potential use in creating biomaterials for tissue engineering and regenerative medicine.

Wirkmechanismus

The myristoyl group allows the peptide to associate with cell membranes, influencing its interaction with membrane-bound receptors and enzymes. The peptide sequence can interact with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes involved in signaling pathways, modulating their activity and downstream effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Myristoylated peptides: Other peptides with myristoyl groups, such as myristoylated alanine-rich C-kinase substrate (MARCKS).

    Non-myristoylated peptides: Peptides without the myristoyl group, which may have different membrane association properties.

Uniqueness

    Membrane association: The myristoyl group provides unique membrane-binding properties.

    Sequence specificity: The specific sequence of amino acids confers unique biological activity and specificity for certain molecular targets.

This detailed overview provides a comprehensive understanding of Myristoyl-DL-Ser-DL-xiIle-DL-Tyr-DL-Arg-DL-Arg-Gly-DL-Ala-DL-Arg-DL-Arg-DL-Trp-DL-Arg-DL-Lys-DL-Leu-OH, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds

Eigenschaften

IUPAC Name

2-[[6-amino-2-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[2-[[2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[[3-(4-hydroxyphenyl)-2-[[2-[[3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoylamino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-70(52-121)83(134)120-73(54(5)8-2)84(135)118-67(48-56-37-39-58(122)40-38-56)81(132)115-64(33-25-44-104-88(96)97)77(128)112-61(31-23-42-102-86(92)93)75(126)108-51-72(124)109-55(6)74(125)111-63(32-24-43-103-87(94)95)76(127)114-66(35-27-46-106-90(100)101)79(130)117-68(49-57-50-107-60-29-20-19-28-59(57)60)82(133)116-65(34-26-45-105-89(98)99)78(129)113-62(30-21-22-41-91)80(131)119-69(85(136)137)47-53(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,126)(H,109,124)(H,110,123)(H,111,125)(H,112,128)(H,113,129)(H,114,127)(H,115,132)(H,116,133)(H,117,130)(H,118,135)(H,119,131)(H,120,134)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKARHQCXWSUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H154N30O17
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1928.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.